2-Chloro-5-cyclopropylnicotinic acid
CAS No.: 1035690-32-4
Cat. No.: VC2886051
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1035690-32-4 |
|---|---|
| Molecular Formula | C9H8ClNO2 |
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | 2-chloro-5-cyclopropylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)3-6(4-11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
| Standard InChI Key | RTVWYIIWJGGTCO-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=C(N=C2)Cl)C(=O)O |
| Canonical SMILES | C1CC1C2=CC(=C(N=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Chloro-5-cyclopropylnicotinic acid belongs to the class of substituted pyridine derivatives. Its structure consists of a pyridine ring with a carboxylic acid group at position 3, a chlorine atom at position 2, and a cyclopropyl group at position 5. This arrangement of functional groups creates a unique chemical entity with specific reactivity patterns and potential biological activities. The presence of the cyclopropyl group, a three-membered ring system, introduces conformational constraints that can influence the molecule's interaction with biological targets.
The structural features of 2-chloro-5-cyclopropylnicotinic acid can be compared to related compounds such as 2-chloro-5-nitronicotinic acid, which has a nitro group instead of a cyclopropyl group at position 5 . This structural difference significantly alters the electronic properties and reactivity of the molecule, making 2-chloro-5-cyclopropylnicotinic acid particularly valuable for specific applications in medicinal chemistry.
Chemical Properties
The chemical reactivity of 2-chloro-5-cyclopropylnicotinic acid is primarily determined by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and salt formation. These transformations are particularly important for derivatization in drug development, allowing for modifications that can improve pharmacokinetic properties.
Synthesis and Preparation
Synthetic Routes
Applications in Medicinal Chemistry
Role as Intermediate in Drug Synthesis
2-Chloro-5-cyclopropylnicotinic acid serves as an important intermediate in the synthesis of biologically active compounds, particularly DHODH inhibitors. As mentioned in the patent literature, it is specifically identified as "Intermediate 41" in the context of amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors . This suggests its crucial role in the synthetic pathway leading to compounds with potential therapeutic applications.
Dihydroorotate dehydrogenase (DHODH) is an enzyme involved in the de novo pyrimidine biosynthesis pathway, making it a valuable target for the development of immunosuppressive, antiproliferative, and antiparasitic agents. Compounds derived from 2-chloro-5-cyclopropylnicotinic acid have shown activity in human DHODH assays, as indicated by the reference to "Table 2 shows the activities in human DHODH" in the patent literature .
The specific structural features of 2-chloro-5-cyclopropylnicotinic acid-derived compounds that contribute to DHODH inhibition include:
-
The pyridine ring scaffold, which provides a rigid framework for proper spatial arrangement of functional groups
-
The placement of substituents that can engage in specific interactions with the enzyme active site
-
The potential for additional functionalization to optimize binding affinity and selectivity
Structure-Activity Relationships
Research Findings and Biological Activities
Activity in Human DHODH
Research on compounds derived from 2-chloro-5-cyclopropylnicotinic acid has revealed significant activity against human DHODH. While specific numerical data are not provided in the search results, the reference to "Table 2 shows the activities in human DHODH" indicates that systematic evaluations have been conducted to assess the potency of these compounds as enzyme inhibitors.
Table 1: Inferred DHODH Inhibitory Activity of 2-Chloro-5-cyclopropylnicotinic Acid Derivatives
| Compound Type | Structure Modification | Expected DHODH Activity |
|---|---|---|
| Parent compound | 2-Chloro-5-cyclopropylnicotinic acid | Intermediate/Building block |
| Amino derivatives | Amino group substitution at position 2 | Active DHODH inhibitors |
| Functionalized derivatives | Modification of carboxylic acid group | Variable activity based on substitution |
| Multiple substituted derivatives | Additional functional groups | Potentially enhanced activity |
This table represents a hypothetical organization of structure-activity relationships based on the limited information available in the search results and general principles of medicinal chemistry.
Other Biological Activities
In addition to DHODH inhibition, compounds derived from 2-chloro-5-cyclopropylnicotinic acid may exhibit other biological activities. The patent literature mentions NF-kappa B Proteins in the context of these compounds , suggesting potential involvement in inflammatory pathways and immune regulation.
The structural similarity to other bioactive pyridine derivatives suggests that 2-chloro-5-cyclopropylnicotinic acid-based compounds might also exhibit:
-
Potential anti-inflammatory properties
-
Possible immunomodulatory effects
-
Potential antiproliferative activities
-
Possible utility in autoimmune disorders
Current Research and Future Directions
Recent Developments
The continued exploration of pyridine-based scaffolds in medicinal chemistry suggests that 2-chloro-5-cyclopropylnicotinic acid and its derivatives remain relevant in current drug discovery efforts. The search for novel DHODH inhibitors with improved properties continues to be an active area of research, with potential applications in autoimmune and inflammatory conditions.
Challenges and Limitations
Several challenges and limitations exist in the development of 2-chloro-5-cyclopropylnicotinic acid derivatives as therapeutic agents:
-
Selectivity concerns: Ensuring that derivatives selectively inhibit DHODH without affecting other cellular targets
-
Pharmacokinetic optimization: Developing derivatives with favorable absorption, distribution, metabolism, and excretion profiles
-
Safety considerations: Addressing potential toxicity issues associated with chlorinated compounds
-
Synthetic accessibility: Improving synthetic routes for more efficient preparation of the compound and its derivatives
-
Structure-activity relationship refinement: Further understanding the specific structural features that contribute to optimal activity
These challenges represent opportunities for future research to develop improved compounds based on the 2-chloro-5-cyclopropylnicotinic acid scaffold.
Future Research Directions
Future research on 2-chloro-5-cyclopropylnicotinic acid and its derivatives might focus on several promising directions:
-
Development of more selective DHODH inhibitors with reduced off-target effects
-
Exploration of novel synthetic routes to access diverse derivative libraries more efficiently
-
Investigation of combination therapies involving 2-chloro-5-cyclopropylnicotinic acid-derived compounds
-
Expansion of therapeutic applications beyond current target indications
-
Detailed mechanistic studies to better understand the mode of action at molecular and cellular levels
The continued interest in DHODH as a therapeutic target suggests that 2-chloro-5-cyclopropylnicotinic acid will remain relevant in medicinal chemistry research, with potential for development of new therapeutic agents addressing unmet medical needs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume